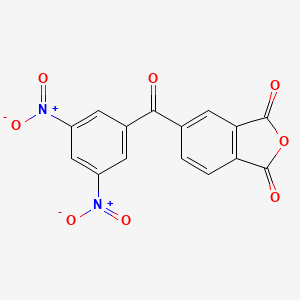
N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)prolinamide, also known as CFPP, is a molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CFPP is a proline-based compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)prolinamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition results in the anti-inflammatory and analgesic effects of this compound. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the expression of COX-2, which is a key enzyme involved in the inflammatory response. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)prolinamide is its high purity and stability, making it suitable for use in various lab experiments. This compound is also easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)prolinamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the exploration of its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of this compound analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)prolinamide involves the reaction between 3-chloro-4-fluoroaniline and 4-fluorobenzoyl chloride in the presence of a proline derivative. The reaction is carried out under mild conditions and yields a high purity product. The final compound is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)prolinamide has been extensively studied for its potential applications in drug discovery and development. Its anti-inflammatory and analgesic effects have been shown to be effective in treating various diseases such as rheumatoid arthritis and osteoarthritis. This compound has also shown promising antitumor effects, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF2N2O2/c19-14-10-13(7-8-15(14)21)22-17(24)16-2-1-9-23(16)18(25)11-3-5-12(20)6-4-11/h3-8,10,16H,1-2,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFZNBZRHVCXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6022289.png)
![2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6022304.png)



![ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B6022335.png)
![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B6022336.png)


![N-(3-chloro-4-methylphenyl)-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B6022379.png)
![1-[3-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6022384.png)
![1-(2-{[1-(4-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}phenyl)ethanone](/img/structure/B6022392.png)

![methyl 5-[2-(3-methoxybenzyl)-4-morpholinyl]-5-oxopentanoate](/img/structure/B6022394.png)